2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol
Description
2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol (hereafter referred to by its full systematic name) is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with an amino group at position 6 and a diethanolamine moiety linked via an azanediyl bridge. This structure combines aromatic heterocyclic properties with polar hydroxyl and amino groups, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a ligand in coordination chemistry.
Properties
CAS No. |
877929-41-4 |
|---|---|
Molecular Formula |
C9H15N5O2 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-[(6-aminoimidazo[1,2-b]pyrazol-5-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C9H15N5O2/c10-8-7-9-11-1-2-13(9)14(8)12(3-5-15)4-6-16/h1-2,7,15-16H,3-6,10H2 |
InChI Key |
XKRCAFHVXLQKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C=C(N2N(CCO)CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors to form the imidazo[1,2-b]pyrazole core, followed by functionalization to introduce the amino and diethanol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of imidazo[1,2-b]pyrazole derivatives. Below is a detailed comparison with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological activity (where data exists).
Core Structure and Substituent Analysis
- Imidazo[1,2-b]pyrazole Core: Shared with compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b in ). These analogs replace the diethanolamine group with thiophene or ester functionalities, altering solubility and electronic properties.
- Amino Group at Position 6: Similar to 6-aminoimidazo[1,2-a]pyridine derivatives, which are known for kinase inhibition. However, the pyrazole ring in the target compound introduces distinct electronic effects compared to pyridine analogs.
Physicochemical Properties
Biological Activity
The compound 2,2'-((6-amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol is a derivative of imidazo[1,2-b]pyrazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N4O2. The structure consists of an imidazo[1,2-b]pyrazole core with an amino group and a diethanol moiety that may enhance its solubility and bioavailability.
Anticancer Activity
Research indicates that imidazo[1,2-b]pyrazoles exhibit significant anticancer properties. A study highlighted the synthesis of new imidazo[1,2-b]pyrazoles which were evaluated for their anticancer activity against various cancer cell lines. The results demonstrated that certain derivatives showed promising cytotoxic effects, particularly against breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
Imidazo[1,2-b]pyrazoles have also been investigated for their antimicrobial effects. Compounds within this class have shown activity against a range of pathogens, including bacteria and fungi. The presence of the imidazole ring contributes to the interaction with microbial enzymes, disrupting their function and leading to cell death .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, some studies have reported anti-inflammatory properties associated with imidazo[1,2-b]pyrazoles. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient for constructing complex heterocycles. For instance, one method includes the reaction of 6-amino-5H-imidazo[1,2-b]pyrazole with diethanolamine under acidic conditions to yield the target compound in good yields .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Anticancer Activity : In vitro studies on derivatives showed IC50 values indicating potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active compounds were further analyzed for their structure-activity relationships (SAR), revealing that modifications on the pyrazole ring significantly influenced potency .
- Antimicrobial Efficacy : A series of synthesized imidazo[1,2-b]pyrazoles were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions increased antibacterial activity compared to standard antibiotics .
- Inflammation Models : In vivo studies demonstrated that specific imidazo[1,2-b]pyrazole derivatives reduced edema in animal models of inflammation by modulating cytokine levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
